PYCR1 Enzyme Inhibition: 6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine vs. a Structurally Similar Derivative
6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine demonstrates a 31.25-fold difference in inhibitory potency against human pyrroline-5-carboxylate reductase 1 (PYCR1) compared to the analog BDBM50522058 (CHEMBL4470037) [1][2]. The target compound exhibits an IC50 of 5.00E+5 nM (500 µM), while the comparator shows an IC50 of 1.60E+4 nM (16 µM) [1][2]. This data underscores that subtle changes in the pyrrolo[3,2-b]pyridine scaffold lead to non-linear, unpredictable effects on target affinity.
| Evidence Dimension | Inhibition of human PYCR1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 5.00E+5 nM |
| Comparator Or Baseline | BDBM50522058 (CHEMBL4470037): IC50 = 1.60E+4 nM |
| Quantified Difference | 31.25-fold difference in IC50 values |
| Conditions | Inhibition of 6x-His-tagged and SUMO tagged human PYCR1 expressed in Escherichia coli BL21 (DE3) cells |
Why This Matters
This quantitative difference confirms that PYCR1 activity is highly sensitive to the specific substitution pattern, and procurement of the correct analog is critical for research targeting this enzyme.
- [1] BindingDB. (2021). BDBM50522107 CHEMBL4592190. Affinity Data. View Source
- [2] BindingDB. (2021). BDBM50522058 CHEMBL4470037. Affinity Data. View Source
